Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the oxidation of 2,6-dimethoxyphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis or necrosis, making the compound a potential anticancer agent . Additionally, the phenolic hydroxyl groups can interact with proteins and enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol can be compared with other similar compounds, such as:
Cyclohexa-2,5-diene-1,4-dione: Known for its quinone structure and redox properties.
2,6-Dimethoxyphenol: A phenolic compound with antioxidant properties.
Hydroquinone: A reduced form of quinone with applications in photography and as an antioxidant.
Benzoquinone: A quinone derivative with biological activity.
The uniqueness of this compound lies in its combined structural features, which confer both quinone and phenolic properties, making it a versatile compound for various applications .
Properties
CAS No. |
830319-99-8 |
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Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3.C6H4O2/c1-10-6-4-3-5-7(11-2)8(6)9;7-5-1-2-6(8)4-3-5/h3-5,9H,1-2H3;1-4H |
InChI Key |
YXTCLTWHTWSDMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O.C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
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